Cas no 1010136-50-1 ([(S)-1-benzyl-2-((R)-2-methyl-oxiranyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester)

[(S)-1-benzyl-2-((R)-2-methyl-oxiranyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester structure
1010136-50-1 structure
Product Name:[(S)-1-benzyl-2-((R)-2-methyl-oxiranyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester
CAS No:1010136-50-1
MF:C17H23NO4
MW:305.36882519722
CID:5667382
PubChem ID:90040373
Update Time:2023-09-11

[(S)-1-benzyl-2-((R)-2-methyl-oxiranyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL15568779
    • [(S)-1-benzyl-2-((R)-2-methyl-oxiranyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester
    • OQVHFLRWYXFIIW-SUMWQHHRSA-N
    • D-erythro-3-Pentulose, 4,5-anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-
    • [(S)-1-benzyl-2-((R)-2-methyloxiranyl)-2-oxo-ethyl]carbamic acid tert-butyl ester
    • tert-butyl ((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate
    • Inchi: 1S/C17H23NO4/c1-16(2,3)22-15(20)18-13(14(19)17(4)11-21-17)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,20)/t13-,17+/m0/s1
    • InChI Key: OQVHFLRWYXFIIW-SUMWQHHRSA-N
    • SMILES: O1C[C@]1(C)C([C@H](CC1C=CC=CC=1)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 305.16270821g/mol
  • Monoisotopic Mass: 305.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Density: 1.146±0.06 g/cm3(Predicted)
  • Boiling Point: 442.4±45.0 °C(Predicted)
  • pka: 11.03±0.46(Predicted)
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